molecular formula C6Br2Cl4 B11969020 1,4-Dibromo-2,3,5,6-tetrachlorobenzene CAS No. 13074-99-2

1,4-Dibromo-2,3,5,6-tetrachlorobenzene

Katalognummer: B11969020
CAS-Nummer: 13074-99-2
Molekulargewicht: 373.7 g/mol
InChI-Schlüssel: DDBHFNKBELOPJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dibromo-2,3,5,6-tetrachlorobenzene is an organohalogen compound with the molecular formula C6Br2Cl4. It is characterized by the presence of two bromine atoms and four chlorine atoms attached to a benzene ring. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene typically involves the bromination of 1,2,4,5-tetrachlorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective bromination at the desired positions .

Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1,4-Dibromo-2,3,5,6-tetrachlorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reduction with sodium borohydride can produce partially dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Dibromo-2,3,5,6-tetrachlorobenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1,4-Dibromo-2,3,5,6-tetrachlorobenzene can be compared with other halogenated benzenes, such as:

    1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar in structure but with methyl groups instead of chlorine atoms.

    1,4-Difluoro-2,3,5,6-tetrachlorobenzene: Contains fluorine atoms instead of bromine.

    2,3,5,6-Tetrachlorobenzene-1,4-dithiol: Contains sulfur atoms in place of bromine

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Eigenschaften

CAS-Nummer

13074-99-2

Molekularformel

C6Br2Cl4

Molekulargewicht

373.7 g/mol

IUPAC-Name

1,4-dibromo-2,3,5,6-tetrachlorobenzene

InChI

InChI=1S/C6Br2Cl4/c7-1-3(9)5(11)2(8)6(12)4(1)10

InChI-Schlüssel

DDBHFNKBELOPJO-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1Br)Cl)Cl)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.